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  • Product: Fmoc-L-2-Aminomethylphe(Boc)
  • CAS: 1217808-42-8

Core Science & Biosynthesis

Foundational

The Ortho-Constraint: Physicochemical & Synthetic Profiling of Fmoc-L-2-Aminomethylphe(Boc)

Topic: Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Medicinal Chemists Executive Summary In the landscape of peptidomimetics, conformational restriction is a primary strategy to enhanc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Medicinal Chemists

Executive Summary

In the landscape of peptidomimetics, conformational restriction is a primary strategy to enhance proteolytic stability and receptor selectivity. Fmoc-L-2-Aminomethylphe(Boc) (CAS: 1217808-42-8) represents a high-value "designer" amino acid. Unlike standard phenylalanine, which offers hydrophobic bulk, this ortho-substituted derivative provides a chemically reactive handle (protected amine) proximal to the peptide backbone. This unique architecture allows for the synthesis of "stapled" or cyclic peptides with tight turn geometries, serving as a critical tool in disrupting protein-protein interactions (PPIs).

This guide details the physicochemical profile, steric challenges, and optimized solid-phase peptide synthesis (SPPS) protocols required to effectively utilize this moiety.

Part 1: Molecular Identity & Structural Architecture

The nomenclature Fmoc-L-2-Aminomethylphe(Boc) denotes a phenylalanine core modified at the ortho (2-position) of the phenyl ring with a methylene-amine spacer. The protection scheme is orthogonal: the


-amine is Fmoc-protected (base-labile), while the side-chain amine is Boc-protected (acid-labile).
Structural Specifications
ParameterTechnical Detail
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-[(tert-butoxycarbonylamino)methyl]phenyl]propanoic acid
Common Synonym Fmoc-Phe(2-CH

NHBoc)-OH
CAS Number 1217808-42-8
Molecular Formula C

H

N

O

Molecular Weight 516.58 g/mol
Chirality L-Isomer (S-configuration at

-carbon)
Side Chain pKa ~10.5 (Amine, post-deprotection)
Visualization: Orthogonal Protection Scheme

The following diagram illustrates the chemical architecture and the specific lability of the protecting groups, essential for planning synthesis strategies.

ChemicalStructure Core L-Phenylalanine Core (Ortho-Substituted) AlphaN α-Amine (N-Terminus) Core->AlphaN OrthoSide Ortho-Aminomethyl Side Chain Core->OrthoSide Carboxyl Carboxylic Acid (C-Terminus) Core->Carboxyl Fmoc Fmoc Group (Base Labile) AlphaN->Fmoc Protected by Piperidine Base Treatment Fmoc->Piperidine Cleaved by 20% Piperidine Boc Boc Group (Acid Labile) OrthoSide->Boc Protected by TFA Acid Treatment Boc->TFA Cleaved by 95% TFA

Figure 1: The orthogonal protection strategy of Fmoc-L-2-Aminomethylphe(Boc). The Fmoc group allows chain elongation, while the Boc group remains stable until the final global deprotection or specific cleavage.

Part 2: Physicochemical Profile[1][3]

Understanding the physical behavior of this building block is crucial for handling and storage.

PropertyValue / ObservationImplications for Research
Solubility Soluble in DMF, NMP, DCM. Sparingly soluble in water/ether.Protocol: Dissolve in DMF for SPPS. Avoid aqueous buffers during coupling.
Appearance White to off-white crystalline powder.Discoloration (yellowing) indicates potential Fmoc cleavage or oxidation.
Optical Rotation

(C=1 in DMF)
Critical QC parameter to ensure no racemization has occurred during storage.
Storage Stability Hydrolytically stable at 2-8°C.Alert: Hygroscopic. Allow vial to reach room temp before opening to prevent condensation.
Steric Bulk High (A-value > standard Phe).The ortho-substituent creates significant steric clash, slowing down coupling rates (k

).
Part 3: Synthetic Utility in SPPS

The ortho-aminomethyl group introduces a specific challenge: Steric Hindrance . The proximity of the bulky protected amine (CH


-NH-Boc) to the 

-amine and carboxylic acid creates a "steric wall." Standard coupling protocols often fail, leading to deletion sequences.
Optimized Coupling Protocol (The "Power" Cycle)

Rationale: To overcome the energy barrier imposed by the ortho-substituent, we utilize highly reactive uronium/aminium salts (HATU) and extended reaction times.

Reagents:

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • Base: DIPEA (Diisopropylethylamine) or Collidine (for acid-sensitive resins)

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Resin Preparation: Swell resin (Rink Amide or Wang) in DCM for 20 min, then wash with DMF (3x).

  • Pre-Activation (Crucial):

    • Dissolve Fmoc-L-2-Aminomethylphe(Boc) (3.0 eq) and HATU (2.9 eq) in minimum DMF.

    • Add DIPEA (6.0 eq).

    • Wait exactly 30 seconds. (Pre-activation generates the active ester, but waiting too long risks racemization).

  • Coupling:

    • Add the pre-activated solution to the resin.

    • Agitate: 2 hours at Room Temperature (Standard AA takes 45 min; this requires 2x-3x time).

    • Optional: For difficult sequences, perform a "Double Couple" (repeat step 3 with fresh reagents).

  • Monitoring: Use the Chloranil Test (for secondary amines) or Kaiser Test (for primary amines). Note that the steric bulk may give false negatives; LC-MS of a micro-cleavage is the gold standard here.

  • Capping: Acetylate unreacted amines with Ac

    
    O/Pyridine to prevent deletion sequences.
    
Cyclization Workflow

The primary value of this molecule is in creating cyclic peptides.

CyclizationWorkflow cluster_mechanism Cyclization Mechanism Step1 1. Linear Synthesis (Fmoc SPPS) Step2 2. Global Deprotection (TFA/Scavengers) Step1->Step2 Cleaves Boc Exposes Side Chain NH2 Step3 3. Cyclization (Solution Phase) Step2->Step3 Crude Peptide Mech1 Side Chain NH2 (Nucleophile) Step3->Mech1 Product Lactam Bridge (Cyclic Peptide) Mech1->Product Mech2 Activated Acid (Electrophile) Mech2->Product

Figure 2: Workflow for converting the linear precursor into a cyclic peptide. The Boc removal during TFA cleavage exposes the ortho-amine, making it available for post-cleavage cyclization or "stapling."

Part 4: Applications in Drug Design[4][5]
1. Constrained Peptidomimetics

The ortho-substitution restricts the rotation of the


 and 

torsion angles. Incorporating this amino acid forces the peptide backbone into a kink or turn conformation. This is particularly useful for mimicking

-turns
found in bioactive protein loops.
2. Macrocyclization Handles

By placing an Aspartic Acid or Glutamic Acid residue at position


 and Fmoc-L-2-Aminomethylphe(Boc) at position 

or

, researchers can form a lactam bridge .
  • Advantage: The aromatic ring is part of the bridge, adding rigidity and hydrophobic surface area, which often improves cell permeability compared to simple aliphatic bridges (like Lys-Asp).

3. "Stapled" Peptides via Reductive Amination

The exposed amine (post-cleavage) can react with an aldehyde on a distant residue, followed by reduction (NaCNBH


), to form a secondary amine linkage. This is a stable, non-hydrolyzable "staple."
References
  • Santa Cruz Biotechnology. Boc-L-2-Aminomethylphe(Fmoc) and Fmoc-Analogs: Product Specifications and CAS Data.[1][2]

  • Chem-Impex International. Fmoc-2-(Boc-aminomethyl)-L-phenylalanine: Physical Properties and SPPS Utility.

  • PubChem Database. Compound Summary: Fmoc-Phe(2-CH2NHBoc)-OH (CID 53398426).[3]

  • BenchChem. Application Notes and Protocols for Phenylalanine Analogs in Peptidomimetic Synthesis.

  • ChemicalBook. Fmoc-Phe-OH Derivatives and Ortho-Substitution Effects on Stability.

Sources

Exploratory

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Fmoc and Boc Protecting Groups in Peptide Synthesis In the landscape of therapeutic peptide development and manufacturing, the strategic selection of protecting groups is a critical determi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Fmoc and Boc Protecting Groups in Peptide Synthesis

In the landscape of therapeutic peptide development and manufacturing, the strategic selection of protecting groups is a critical determinant of synthesis efficiency, product purity, and ultimately, project success. The two dominant strategies in solid-phase peptide synthesis (SPPS), fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc), offer distinct chemical approaches to the stepwise assembly of amino acids. This guide provides a comprehensive analysis of the core principles, mechanistic underpinnings, and practical applications of both methodologies, designed to empower researchers and drug development professionals in making informed decisions for their synthetic strategies.

The Principle of Orthogonal Protection in SPPS

The success of SPPS, a technique pioneered by R. Bruce Merrifield, hinges on the concept of an orthogonal protection strategy.[1][2] This principle dictates the use of multiple classes of protecting groups that can be selectively removed under distinct chemical conditions.[1] In peptide synthesis, we are primarily concerned with two types of protecting groups:

  • Temporary α-Amino Protecting Groups: These shield the N-terminus of the incoming amino acid, preventing self-polymerization and ensuring controlled, sequential addition to the growing peptide chain.[3]

  • "Permanent" Side-Chain Protecting Groups: These mask reactive functionalities on amino acid side chains to prevent unwanted side reactions during the synthesis cycles.[]

An ideal orthogonal system allows for the removal of the temporary α-amino protecting group at each cycle without affecting the side-chain protecting groups or the linkage of the peptide to the solid support.[5] The side-chain protecting groups are then removed simultaneously in the final step of the synthesis.[]

The Fmoc/tBu Strategy: The Modern Workhorse

The Fmoc/tBu strategy has largely become the method of choice for routine peptide synthesis, prized for its milder reaction conditions and amenability to automation.[3][6] This approach is defined by the use of the base-labile Fmoc group for temporary Nα-protection and acid-labile tert-butyl (tBu) based groups for side-chain protection.[]

Chemical Principles and Mechanism

The Fmoc group is stable to acidic conditions, allowing for a truly orthogonal protection scheme with the acid-labile side-chain protecting groups.[3]

Fmoc Deprotection: The removal of the Fmoc group is achieved through a base-catalyzed β-elimination mechanism.[8] A mild base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF), abstracts the acidic proton on the fluorenyl ring system.[8][9] This leads to the formation of a dibenzofulvene (DBF) intermediate, which is subsequently trapped by the secondary amine to form a stable adduct.[8] This rapid and clean reaction drives the deprotection to completion.[8]

Workflow and Visualization

The cyclical nature of Fmoc-SPPS is illustrated below. Each cycle involves the deprotection of the Nα-Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.

Fmoc_Workflow cluster_cycle Fmoc-SPPS Cycle Resin Resin-Peptide-(AA)n-Fmoc Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Deprotected_Peptide Resin-Peptide-(AA)n-NH2 Deprotection->Deprotected_Peptide Wash1 Wash (DMF) Deprotected_Peptide->Wash1 Coupling 2. Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Coupled_Peptide Resin-Peptide-(AA)n+1-Fmoc Coupling->Coupled_Peptide Wash2 Wash (DMF) Coupled_Peptide->Wash2 Next_Cycle Next Cycle or Final Cleavage Wash2->Next_Cycle

Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.

Side-Chain Protection and Final Cleavage

In the Fmoc/tBu strategy, side-chain protecting groups are designed to be stable to the basic conditions of Fmoc deprotection but labile to strong acids.[3] Common examples include tert-butyl (tBu) for Asp, Glu, Ser, Thr, and Tyr, trityl (Trt) for Cys, Asn, Gln, and His, and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) for Arg.[][10]

The final step involves treating the peptidyl-resin with a strong acid, most commonly trifluoroacetic acid (TFA), to simultaneously cleave the peptide from the resin and remove all side-chain protecting groups.[11] This process generates reactive cationic species, which can lead to side reactions with nucleophilic residues like Trp, Met, Tyr, and Cys.[11] To prevent this, "scavengers" are added to the cleavage cocktail to trap these cations.[11] A common and effective non-malodorous cleavage cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).[11]

The Boc/Bzl Strategy: The Classic Approach

The Boc/Bzl strategy, the original method developed by Merrifield, utilizes the acid-labile Boc group for temporary Nα-protection and more acid-stable benzyl (Bzl)-based groups for side-chain protection.[][12] While less common now for routine synthesis, it remains a valuable tool for specific applications, particularly for long or hydrophobic peptides prone to aggregation.[6]

Chemical Principles and Mechanism

The Boc/Bzl strategy is considered "quasi-orthogonal" because both the temporary and permanent protecting groups are removed by acids, albeit of different strengths.[12][13]

Boc Deprotection: The Boc group is removed with a moderately strong acid, typically 50% TFA in dichloromethane (DCM).[13][14] The mechanism involves protonation of the carbonyl oxygen, followed by cleavage to form a stable tert-butyl cation and a carbamic acid, which readily decarboxylates to release the free amine.[14] The liberated N-terminus is a TFA salt and must be neutralized with a base, such as diisopropylethylamine (DIEA), before the next coupling step.[13]

Workflow and Visualization

The Boc-SPPS cycle involves an additional neutralization step compared to the Fmoc strategy.

Boc_Workflow cluster_cycle Boc-SPPS Cycle Resin Resin-Peptide-(AA)n-Boc Deprotection 1. Boc Deprotection (50% TFA/DCM) Resin->Deprotection Protonated_Peptide Resin-Peptide-(AA)n-NH3+TFA- Deprotection->Protonated_Peptide Neutralization 2. Neutralization (DIEA/DCM) Protonated_Peptide->Neutralization Deprotected_Peptide Resin-Peptide-(AA)n-NH2 Neutralization->Deprotected_Peptide Wash1 Wash (DCM) Deprotected_Peptide->Wash1 Coupling 3. Coupling (Boc-AA-OH, Activator) Wash1->Coupling Coupled_Peptide Resin-Peptide-(AA)n+1-Boc Coupling->Coupled_Peptide Wash2 Wash (DCM) Coupled_Peptide->Wash2 Next_Cycle Next Cycle or Final Cleavage Wash2->Next_Cycle

Caption: The iterative cycle of Boc-based solid-phase peptide synthesis.

Side-Chain Protection and Final Cleavage

Side-chain protecting groups in the Boc/Bzl strategy are typically benzyl-based and require a very strong acid for removal.[13] Examples include benzyl (Bzl) for Ser, Thr, Asp, and Glu, and tosyl (Tos) for Arg.[15] These groups are stable to the repeated TFA treatments used for Boc deprotection.

The final cleavage in Boc-SPPS is significantly harsher than in the Fmoc strategy, requiring very strong acids such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3][16] Handling HF is particularly hazardous and requires specialized equipment due to its extreme toxicity and corrosiveness.[16][17] This harsh final step is a major drawback of the Boc/Bzl strategy.[3]

Head-to-Head Comparison: Fmoc vs. Boc

The choice between Fmoc and Boc chemistry is dictated by the specific requirements of the peptide, available equipment, and desired scale of synthesis.[6]

FeatureFmoc/tBu StrategyBoc/Bzl Strategy
α-Amino Protection Fmoc (9-fluorenylmethyloxycarbonyl)Boc (tert-butoxycarbonyl)
α-Amino Deprotection Base-labile (e.g., 20% piperidine in DMF)[9]Acid-labile (e.g., 50% TFA in DCM)[13]
Side-Chain Protection Acid-labile (e.g., tBu, Trt, Pbf)[10]Strong acid-labile (e.g., Bzl, Tos)[13]
Final Cleavage Strong acid (e.g., TFA with scavengers)[11]Very strong acid (e.g., HF, TFMSA)[16]
Orthogonality Fully orthogonal[3]Quasi-orthogonal[13]
Advantages Milder conditions, suitable for acid-sensitive peptides (e.g., phosphopeptides, glycoproteins), easier automation.[3][]Effective for synthesizing long or hydrophobic peptides prone to aggregation due to N-terminal protonation during deprotection.[6]
Disadvantages Potential for aggregation in some sequences, aspartimide formation under basic conditions.[19]Harsh final cleavage can degrade sensitive residues, requires specialized equipment for HF, repeated acid exposure can lead to side-chain deprotection.[3][16]

Experimental Protocols

The following are generalized, step-by-step protocols for key workflows in both Fmoc and Boc SPPS.

Fmoc-SPPS: Standard Deprotection and Coupling Cycle
  • Resin Swelling: Swell the Fmoc-amino acid-loaded resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the Fmoc adduct.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours, or until a negative Kaiser test is obtained.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

  • Repeat: Return to step 2 for the next cycle.

Boc-SPPS: Standard Deprotection and Coupling Cycle
  • Resin Swelling: Swell the Boc-amino acid-loaded resin in DCM for 30-60 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 2 minutes.

    • Drain the solution.

    • Add fresh 50% TFA in DCM and agitate for 20-30 minutes.

  • Washing: Wash the resin with DCM (3-5 times).

  • Neutralization:

    • Wash the resin with a 5% DIEA in DCM solution (2 times, 2 minutes each).

    • Wash the resin with DCM (3-5 times).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Boc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU) and DIEA in DCM or DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours.

  • Washing: Wash the resin with DCM (3-5 times).

  • Repeat: Return to step 2 for the next cycle.

Final Cleavage and Deprotection

Fmoc Strategy (TFA Cleavage):

  • Preparation: Wash the final peptidyl-resin with DCM and dry under vacuum.

  • Cleavage:

    • Prepare a cleavage cocktail, e.g., TFA/TIS/H₂O (95:2.5:2.5). For peptides containing Cys(Trt) or Met, a cocktail like TFA/TIS/H₂O/EDT (94:1:2.5:2.5) may be beneficial.[20]

    • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

    • Stir at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate into a cold solution of diethyl ether.

    • A white precipitate (the crude peptide) should form.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether several times.

  • Drying: Dry the crude peptide under vacuum.

Boc Strategy (HF Cleavage):

CAUTION: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, dedicated apparatus.

  • Preparation: Dry the final peptidyl-resin thoroughly under high vacuum.

  • HF Cleavage:

    • Place the resin in the HF apparatus reaction vessel.

    • Add appropriate scavengers (e.g., anisole, p-cresol) to the vessel.

    • Cool the vessel to -5 to 0 °C.

    • Distill a measured amount of anhydrous HF into the reaction vessel.

    • Stir the mixture at 0 °C for 1-2 hours.

  • HF Removal: Evaporate the HF under a stream of nitrogen and high vacuum.

  • Peptide Precipitation and Washing:

    • Wash the remaining resin/peptide mixture with cold diethyl ether to remove scavengers and by-products.

    • Extract the peptide from the resin using a suitable solvent (e.g., 10% acetic acid).

    • Lyophilize the aqueous extract to obtain the crude peptide.

Conclusion and Future Outlook

The choice between Fmoc and Boc protecting groups is a fundamental decision in peptide synthesis. The Fmoc/tBu strategy, with its mild deprotection conditions and high degree of orthogonality, has rightfully become the dominant method for most applications, especially for complex and modified peptides.[] However, the classic Boc/Bzl strategy retains its value for specific challenges, such as the synthesis of aggregation-prone sequences.[6]

As the field of peptide therapeutics continues to expand, the demand for more efficient, sustainable, and cost-effective synthetic methods will drive further innovation. This may include the development of novel protecting groups, greener solvents, and more robust automation platforms. A thorough understanding of the core chemical principles of both Fmoc and Boc strategies, as detailed in this guide, provides the essential foundation for today's researchers to not only successfully synthesize their target peptides but also to contribute to the next generation of peptide synthesis technology.

References

  • An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis - Benchchem. (n.d.).
  • The Cornerstone of Peptide Science: A Technical Guide to Solid-Phase Peptide Synthesis - Benchchem. (n.d.).
  • Protected Peptides: Essential Building Blocks for Research - BOC Sciences. (n.d.).
  • Fmoc Amino Acids for SPPS - AltaBioscience. (2024, June 14).
  • Why Fmoc-Protected Amino Acids Dominate SPPS? - BOC Sciences. (n.d.).
  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative. (n.d.).
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
  • Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis - Benchchem. (n.d.).
  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. (2024, January 5).
  • Understanding Boc protection and deprotection in peptide synthesis - Benchchem. (n.d.).
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. (n.d.).
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. (2024, January 2).
  • Guide to Solid Phase Peptide Synthesis - AAPPTEC. (n.d.).
  • Peptide synthesis using unprotected peptides through orthogonal coupling methods. - PNAS. (n.d.).
  • Deprotecting Fmoc Group Mechanism | Organic Chemistry - YouTube. (2022, January 7).
  • A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis - Benchchem. (n.d.).
  • Solid Phase Peptide Synthesis (SPPS) explained - Bachem. (2023, June 5).
  • Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. (n.d.).
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
  • Boc Solid Phase Peptide Synthesis - ChemPep. (n.d.).
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.).
  • (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... - ResearchGate. (n.d.).
  • Minimal Protection Strategies for SPPS - DriveHQ. (n.d.).
  • A Practical Guide to Solid Phase Peptide Synthesis (SPPS) - CSBio. (n.d.).
  • Overview of Fmoc Amino Acids - ChemPep. (n.d.).
  • Side Chain Protection Definition - Organic Chemistry Key Term - Fiveable. (2025, September 15).
  • (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)... - ResearchGate. (n.d.).
  • A PRACTICAL GUIDE TO SOLID PHASE PEPTIDE SYNTHESIS. (2023, November 27).
  • Side-chain protecting groups in Fmoc-based SPPS. | Download Table - ResearchGate. (n.d.).
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.).
  • Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC - NIH. (n.d.).
  • Peptides containing cysteine: the role of scavengers in cleavage cocktail | Biotage. (2023, February 6).
  • Fluorenylmethyloxycarbonyl protecting group - Wikipedia. (n.d.).
  • The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Benzyl Protecting Groups - Benchchem. (2025, December 6).
  • Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich. (n.d.).
  • Fmoc Solid Phase Peptide Synthesis - ChemPep. (n.d.).
  • Introduction to Peptide Synthesis - Master Organic Chemistry. (2019, February 15).
  • Novabiochem® - Fmoc resin cleavage protocols - Merck Millipore. (n.d.).
  • Introduction to Peptide Synthesis Methods - Bachem. (n.d.).
  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development - ACS Publications. (2025, February 23).
  • Boc Resin Cleavage Protocol - Sigma-Aldrich. (n.d.).
  • One-pot cleavage cocktail to obtain fully deprotected Scm-peptide. a | Download Table - ResearchGate. (n.d.).

Sources

Foundational

A Senior Application Scientist's Guide to Sourcing and Implementing Fmoc-L-2-Aminomethylphe(Boc) in Advanced Peptide Synthesis

Introduction: The Strategic Value of Sterically Hindered Amino Acids in Peptide Therapeutics In the landscape of modern drug discovery and peptide chemistry, the incorporation of non-natural amino acids is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Sterically Hindered Amino Acids in Peptide Therapeutics

In the landscape of modern drug discovery and peptide chemistry, the incorporation of non-natural amino acids is a cornerstone strategy for developing next-generation therapeutics.[1] These unique building blocks allow researchers to engineer peptides with enhanced pharmacological properties, such as improved metabolic stability, increased potency, and refined selectivity.[1] Among these, Fmoc-L-2-Aminomethylphenylalanine(Boc), herein referred to as Fmoc-L-2-AmPhe(Boc), represents a class of sterically hindered amino acids that offer precise conformational constraints.

The structure of Fmoc-L-2-AmPhe(Boc) is notable for the aminomethyl group at the ortho position of the phenyl ring. This substitution introduces significant steric bulk adjacent to the peptide backbone, influencing secondary structure and restricting rotational freedom. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino function and the tert-butyloxycarbonyl (Boc) group on the side-chain amine allow for orthogonal protection, making it fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS).[2] This guide provides a comprehensive overview for researchers on sourcing high-quality Fmoc-L-2-AmPhe(Boc), navigating the challenges of its incorporation, and ensuring the integrity of the final peptide product.

Part 1: Commercial Supplier Landscape for Fmoc-L-2-AmPhe(Boc)

The selection of a reliable supplier is a critical first step that directly impacts the success of peptide synthesis. Quality, consistency, and comprehensive documentation are paramount. Below is a comparative analysis of commercial suppliers offering Fmoc-L-2-AmPhe(Boc) (CAS Number: 1217808-42-8) for research purposes.

SupplierProduct Name/SynonymsCAS NumberPurity SpecificationAnalytical Data ProvidedKey Considerations
Chem-Impex Fmoc-2-(Boc-aminomethyl)phenylalanine1217808-42-8≥ 99% (HPLC)[2]Certificate of Analysis (CoA) available[3]Offers various pack sizes from 100mg to 5g.[2] Provides detailed product information including optical rotation.
Santa Cruz Biotechnology Fmoc-2-(Boc-aminomethyl)phenylalanine1217808-42-8Not explicitly stated; "Refer to Certificate of Analysis for lot specific data"[4]SDS & Certificate of Analysis available[4]Marketed for research use only.[4]
Sigma-Aldrich (Merck) Fmoc-2-(Boc-aminomethyl)phenylalanine1217808-42-899%[5]Certificate of Analysis and Certificate of Origin available[5]Distributed for Chem Impex International, Inc.[5]
Fluorochem FMOC-2-(BOC-AMINOMETHYL)-D-PHENYLALANINENot specified for L-isomer98%[6]Safety data availableNote: This is the D-isomer, researchers must ensure they select the correct stereoisomer.
Aapptec Peptides Fmoc-L-Phe(3-CH2NH-Boc)-OH266999-24-0Lot-specificCertificate of Analysis availableNote: This is the meta-isomer (3-Aminomethyl), not the ortho-isomer (2-Aminomethyl). Researchers must verify the structure.[7]

Disclaimer: This table is for informational purposes and is based on publicly available data as of early 2026. Researchers should always verify specifications directly with the supplier before purchase.

Part 2: Quality Assessment and Pre-Synthesis Validation

As a Senior Application Scientist, I cannot overstate the importance of rigorous quality control. The purity of the amino acid building block is fundamental to the success of the entire synthesis.

Decoding the Certificate of Analysis (CoA)

Before using a new batch of Fmoc-L-2-AmPhe(Boc), a thorough review of the CoA is mandatory. Key parameters to scrutinize include:

  • Purity (HPLC): Look for a purity of ≥98%, preferably ≥99%.[2][5] The chromatogram should show a single, sharp peak with minimal impurities.

  • Identity (Mass Spectrometry & NMR): The observed molecular weight should match the theoretical weight (516.58 g/mol ).[4] Proton and Carbon NMR data should be consistent with the expected chemical structure.

  • Optical Purity/Enantiomeric Excess: For applications where stereochemistry is critical, data on enantiomeric purity is essential to ensure no racemization has occurred during the supplier's synthesis.

  • Appearance and Solubility: The product should be a white to off-white powder, and its solubility in standard SPPS solvents like DMF should be noted.[2]

Workflow for Incoming Quality Control

QC_Workflow cluster_procurement Procurement & Initial Checks cluster_validation Analytical Validation cluster_synthesis Synthesis & Archiving start Select Supplier & Procure Fmoc-L-2-AmPhe(Boc) check_docs Receive Reagent & CoA start->check_docs Order visual_inspect Visual Inspection (Color, Form) check_docs->visual_inspect solubility Solubility Test (DMF/NMP) visual_inspect->solubility Pass analytical_qc Analytical QC (LC-MS, UPLC) solubility->analytical_qc decision Decision: Accept or Reject Batch analytical_qc->decision storage Store at 2-8°C (Desiccated) decision->storage Accept reject Reject Batch & Contact Supplier decision->reject Reject synthesis Proceed to SPPS storage->synthesis archive Archive Sample storage->archive

Caption: Workflow for quality control and validation of incoming Fmoc-L-2-AmPhe(Boc).

Part 3: Experimental Protocol for Incorporation in Fmoc-SPPS

The primary challenge in coupling Fmoc-L-2-AmPhe(Boc) is the steric hindrance from the ortho-substituted side chain.[1] This necessitates optimized coupling conditions to achieve high efficiency and prevent deletion sequences. Standard coupling reagents like HBTU may prove less effective for such hindered residues.[8]

Recommended Reagents and Equipment:
  • Resin: Rink Amide or Wang resin, pre-loaded with the C-terminal amino acid.

  • Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF).

  • Amino Acid Solution: 4-5 equivalents of Fmoc-L-2-AmPhe(Boc) dissolved in DMF or N-Methyl-2-pyrrolidone (NMP).

  • Activation/Coupling Reagents:

    • Primary Recommendation: 4 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with 8 equivalents of N,N-Diisopropylethylamine (DIPEA).[9]

    • Alternative: COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) or PyAOP.

  • Washing Solvents: DMF, Dichloromethane (DCM).

  • Monitoring: Kaiser test or Bromophenol blue test.[10]

  • Equipment: Automated microwave peptide synthesizer (recommended) or a manual SPPS vessel.

Step-by-Step Coupling Protocol (Microwave-Assisted SPPS)

Microwave-enhanced SPPS is highly recommended as it accelerates difficult couplings of bulky amino acids.[1][11]

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine/DMF for 3 minutes.

    • Drain and repeat the treatment for 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Pre-activation:

    • In a separate vessel, dissolve 4 equivalents of Fmoc-L-2-AmPhe(Boc) and 3.9 equivalents of HATU in DMF.

    • Add 8 equivalents of DIPEA.[9]

    • Allow the activation to proceed for 2-5 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Perform the coupling on a microwave synthesizer. A typical method would be 5 minutes at 75°C.

    • Rationale: Microwave energy significantly accelerates the reaction kinetics, overcoming the steric barrier that would otherwise lead to slow and incomplete coupling at room temperature.[1]

  • Monitoring and Recoupling (Self-Validation):

    • After the coupling, take a small sample of resin beads and perform a Kaiser test.

    • A negative Kaiser test (yellow beads) indicates a complete reaction.

    • If the test is positive (blue beads), the coupling is incomplete. Do not proceed. Perform a second coupling using a fresh solution of activated amino acid for another 5 minutes at 75°C.[10]

  • Washing: Once a negative Kaiser test is confirmed, wash the resin thoroughly with DMF (5 times) to remove excess reagents.

  • Capping (Optional but Recommended): To permanently block any unreacted amines and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., acetic anhydride/DIPEA/DMF) for 5 minutes.

  • Proceed to the next cycle.

SPPS_Cycle Resin Peptide-Resin (N-term Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (Fmoc-L-2-AmPhe(Boc), HATU/DIPEA, Microwave) Wash1->Coupling Kaiser Kaiser Test Coupling->Kaiser Wash2 Wash (DMF) NextCycle Start Next Cycle Wash2->NextCycle Kaiser->Coupling Positive (Recouple) Kaiser->Wash2 Negative

Caption: Optimized SPPS cycle for incorporating sterically hindered Fmoc-L-2-AmPhe(Boc).

Part 4: Post-Synthesis: Cleavage, Purification, and Analysis

  • Cleavage: Once the synthesis is complete, the peptide must be cleaved from the resin and side-chain protecting groups removed. A standard cleavage cocktail, such as Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5), is typically effective. The reaction is usually performed for 2-4 hours at room temperature.[8]

  • Purification: The crude peptide should be precipitated in cold diethyl ether and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[12]

  • Analysis: The final, purified peptide must be analyzed to confirm its identity and purity.

    • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the correct molecular weight of the full-length peptide.

    • Analytical UPLC/HPLC: To determine the purity of the final product.

Conclusion

Fmoc-L-2-Aminomethylphe(Boc) is a valuable tool for introducing conformational constraints in peptide drug candidates. While its steric bulk presents challenges during synthesis, these can be overcome through careful supplier selection, rigorous incoming QC, and the use of optimized coupling protocols. The use of powerful activating agents like HATU, coupled with microwave-assisted synthesis, provides a robust and efficient path to successfully incorporate this and other sterically hindered amino acids. By following the principles and protocols outlined in this guide, researchers can confidently leverage these advanced building blocks to push the boundaries of peptide science.

References

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved February 15, 2026, from [Link]

  • CEM Corporation. (2018). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2018, January 31). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved February 15, 2026, from [Link]

  • CEM Corporation. (n.d.). Peptide Synthesis Applications. Retrieved February 15, 2026, from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved February 15, 2026, from [Link]

  • Bachem. (2012). Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA, 66(5), 346-351. Retrieved February 15, 2026, from [Link]

  • CEM Corporation. (2018). Microwave Synthesis of Branched Peptides with Fmoc-Lys(iVDde)-OH. Retrieved February 15, 2026, from [Link]

  • Gyros Protein Technologies. (n.d.). SPPS Tips For Success Handout. Retrieved February 15, 2026, from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved February 15, 2026, from [Link]

  • Gyros Protein Technologies. (n.d.). PurePep® Peptide Synthesis Reagents. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Fmoc-4-(2-(boc-amino)ethoxy)-L-phenylalanine. Retrieved February 15, 2026, from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-L-Phe(3-CH2NH-Boc)-OH[266999-24-0]. Retrieved February 15, 2026, from [Link]

Sources

Exploratory

The Phenylalanine Scaffold: A Versatile Architectural Marvel in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of Phenylalanine in Medicinal Chemistry Phenylalanine, a fundamental aromatic amino acid...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of Phenylalanine in Medicinal Chemistry

Phenylalanine, a fundamental aromatic amino acid, serves as a crucial building block of proteins and a precursor to a cascade of vital biomolecules, including the neurotransmitters dopamine, norepinephrine, and epinephrine.[1] Its inherent structural features—a chiral center, an aromatic ring amenable to substitution, and its recognition by biological transport systems—have made it a privileged scaffold in the design and development of novel therapeutics. The strategic modification of the phenylalanine backbone and its phenyl ring has given rise to a diverse arsenal of derivatives with profound applications across a spectrum of diseases, from cancer and neurological disorders to infectious diseases and metabolic conditions.

This technical guide provides a comprehensive exploration of the multifaceted applications of phenylalanine derivatives in contemporary drug discovery. We will delve into the causality behind the design of these molecules, detail the experimental methodologies for their synthesis and evaluation, and present a critical analysis of their therapeutic potential. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the quest for innovative medicines, offering both foundational knowledge and field-proven insights into the power of the phenylalanine scaffold.

I. Phenylalanine Derivatives in Oncology: Targeting the Malignant Phenotype

The unique metabolic demands of cancer cells, including their increased uptake of amino acids, provide a therapeutic window for the targeted delivery of cytotoxic agents or the inhibition of key oncogenic pathways using phenylalanine derivatives.

A. Boronophenylalanine (BPA) in Boron Neutron Capture Therapy (BNCT): A Targeted Radionuclide Therapy

Boron Neutron Capture Therapy (BNCT) is a binary radiotherapy that combines the selective accumulation of a boron-10 (¹⁰B) containing agent in tumor cells with subsequent irradiation by a beam of low-energy thermal neutrons.[2] The capture of a neutron by a ¹⁰B atom results in a nuclear fission reaction, producing a high linear energy transfer (LET) alpha particle (⁴He) and a lithium-7 (⁷Li) nucleus, which exert a highly localized cytotoxic effect, ideally confined to the tumor cells.[2]

p-Boronophenylalanine (BPA), a phenylalanine analogue containing a boronic acid group, has been a cornerstone of clinical BNCT.[2] Its selective uptake by tumor cells is primarily mediated by the L-type amino acid transporter 1 (LAT1), which is often overexpressed in various cancers, including glioblastoma and melanoma, to meet the high demand for amino acids in rapidly proliferating cells.[3][4] This targeted accumulation leads to a high tumor-to-normal tissue boron concentration ratio, a critical determinant of BNCT efficacy.[5]

For clinical applications, BPA is typically formulated as a fructose complex to enhance its solubility at physiological pH.[6]

  • Materials: ¹⁰B-enriched p-boronophenylalanine (BPA), Fructose, Sterile water for injection, 1 N NaOH, 1 N HCl.

  • Procedure:

    • Dissolve BPA and fructose (in a molar ratio of approximately 1:1.5) in sterile water for injection with continuous stirring.[7]

    • Adjust the pH of the solution to approximately 10.5 with 1 N NaOH to facilitate the complexation.[7]

    • Carefully titrate the pH back to a physiologically compatible range (typically ~7.4-7.6) using 1 N HCl.[6][7]

    • Sterilize the final solution by passing it through a 0.22 µm filter.[7]

    • The final concentration is typically adjusted to achieve the desired dose for administration.

BNCT_Workflow cluster_preparation Drug Preparation & Administration cluster_uptake Selective Tumor Uptake cluster_irradiation Neutron Irradiation & Cell Kill BPA_F BPA-Fructose Complex Formulation IV_infusion Intravenous Infusion of BPA-F BPA_F->IV_infusion Tumor_Cell Cancer Cell (High LAT1 Expression) IV_infusion->Tumor_Cell BPA in Bloodstream Normal_Cell Normal Cell (Low LAT1 Expression) IV_infusion->Normal_Cell BPA in Bloodstream BPA_Uptake BPA Accumulation in Tumor Tumor_Cell->BPA_Uptake LAT1-mediated transport Neutron_Beam Epithermal Neutron Beam Nuclear_Reaction ¹⁰B(n,α)⁷Li Reaction BPA_Uptake->Nuclear_Reaction Irradiation Neutron_Beam->Nuclear_Reaction Cell_Death Localized Tumor Cell Death Nuclear_Reaction->Cell_Death High-LET particles

Caption: Workflow of Boron Neutron Capture Therapy (BNCT) with BPA.

B. β-Phenylalanine Derivatives as eEF2K Inhibitors: Halting Protein Synthesis in Cancer

Eukaryotic elongation factor 2 kinase (eEF2K) is a highly unconventional serine/threonine kinase that is activated under conditions of cellular stress, such as nutrient deprivation and hypoxia, which are common in the tumor microenvironment. eEF2K phosphorylates and inactivates eukaryotic elongation factor 2 (eEF2), thereby inhibiting the elongation step of protein synthesis. Paradoxically, this inhibition of global protein synthesis can promote cancer cell survival under stress. Consequently, inhibiting eEF2K has emerged as a promising anticancer strategy.[8]

Screening of chemical libraries has identified β-phenylalanine derivatives as potent inhibitors of eEF2K.[8] Structure-activity relationship (SAR) studies have led to the development of derivatives with significant enzymatic inhibitory activity and anti-proliferative effects in cancer cell lines.[9]

CompoundDescriptionIC₅₀ (µM) for eEF2KAnti-proliferative IC₅₀ (µM) in MDA-MB-231 cellsReference
21l β-phenylalanine scaffold with specific substitutions5.512.6[9]
Hit 19 Naphthyl series β-phenylalanine derivativeNot reportedNot reported[10]

A luminescence-based assay is commonly used for high-throughput screening of eEF2K inhibitors.[11] This assay measures the amount of ATP remaining after the kinase reaction.

  • Materials: Recombinant human eEF2K, Calmodulin (CaM), MH-1 peptide substrate, ATP, Kinase buffer, Luminescence-based ATP detection reagent, Test compounds (phenylalanine derivatives).[11][12]

  • Procedure:

    • Prepare a reaction mixture containing eEF2K, CaM, and MH-1 peptide in kinase buffer.

    • Add serial dilutions of the test compounds to the reaction mixture in a 384-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the ATP detection reagent.

    • Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition and determine the IC₅₀ value for each compound.[13]

C. Phenylalanine-based MDM2/MDMX Dual Inhibitors: Unleashing the Guardian of the Genome

The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation. Its activity is tightly regulated by two homologous proteins, MDM2 and MDMX, which bind to p53 and inhibit its transcriptional activity, and in the case of MDM2, target it for proteasomal degradation.[10] Overexpression of MDM2 or MDMX is a common mechanism for p53 inactivation in many cancers. Therefore, inhibiting the p53-MDM2/MDMX interaction is a highly attractive therapeutic strategy.

The design of small molecules that mimic the key interactions of p53 with MDM2 and MDMX has led to the development of potent inhibitors. Phenylalanine is a critical residue in the p53 peptide that docks into a hydrophobic pocket of MDM2/MDMX. Consequently, many potent inhibitors incorporate a phenylalanine or a modified phenylalanine scaffold to recapitulate this key interaction.[14]

MDM2_Inhibitor_Screening cluster_library Compound Library cluster_assay Primary Screening cluster_validation Hit Validation & Optimization Phe_Derivatives Phenylalanine Derivatives Library FP_Assay Fluorescence Polarization Assay (MDM2 & MDMX) Phe_Derivatives->FP_Assay Hits Initial Hits FP_Assay->Hits Identify binders Cell_Based_Assay Cell-based Ubiquitination Assay Hits->Cell_Based_Assay SAR Structure-Activity Relationship Studies Cell_Based_Assay->SAR Confirm cellular activity Lead_Compound Lead Compound SAR->Lead_Compound Optimize potency & properties

Caption: High-level workflow for the discovery of phenylalanine-based MDM2/MDMX dual inhibitors.

II. Phenylalanine Derivatives in Neurological Disorders: Modulating Brain Chemistry

The ability of phenylalanine and its derivatives to cross the blood-brain barrier and interact with neuronal targets makes them valuable candidates for treating a range of neurological and psychiatric conditions.

A. D-Phenylalanine as an Enkephalinase Inhibitor: A Novel Approach to Pain Management

Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation. Their analgesic effects are short-lived due to rapid degradation by enzymes called enkephalinases.[15] D-phenylalanine, the non-proteinogenic enantiomer of L-phenylalanine, has been shown to inhibit enkephalinase activity, thereby increasing the levels and duration of action of endogenous enkephalins.[9][15] This mechanism offers a potential alternative to conventional opioid analgesics, with a potentially lower risk of side effects and dependence.

Enkephalin_Pathway cluster_pathway Endogenous Opioid System Enkephalin Enkephalins Opioid_Receptor Opioid Receptors Enkephalin->Opioid_Receptor binds to Enkephalinase Enkephalinase Enkephalin->Enkephalinase degraded by Analgesia Analgesia Opioid_Receptor->Analgesia activates Inactive_Metabolites Inactive Metabolites Enkephalinase->Inactive_Metabolites D_Phenylalanine D-Phenylalanine D_Phenylalanine->Enkephalinase inhibits

Caption: Inhibition of enkephalinase by D-phenylalanine enhances analgesia.

B. Halogenated Phenylalanine Derivatives as Neuroprotective Agents

Excitotoxicity, a pathological process in which excessive stimulation by the neurotransmitter glutamate leads to neuronal damage and death, is a key mechanism in ischemic stroke and other neurodegenerative diseases. L-phenylalanine itself has been shown to depress excitatory glutamatergic synaptic transmission. Building on this, halogenated derivatives of L-phenylalanine, such as 3,5-dibromo-L-tyrosine (a derivative of L-tyrosine, which is synthesized from phenylalanine), have been developed and shown to possess potent neuroprotective effects in both in vitro and in vivo models of brain ischemia.[16] These compounds attenuate glutamatergic transmission with greater potency than the parent amino acid.

  • Cell Culture: Primary rat cortical or hippocampal neurons are cultured.[17]

  • Induction of Neuronal Injury: Neuronal cultures are subjected to oxygen-glucose deprivation (OGD) to simulate ischemic conditions.[17]

  • Treatment: The halogenated phenylalanine derivatives are added to the culture medium before, during, or after the OGD period.[17]

  • Assessment of Cell Death: Neuronal death is quantified by measuring the release of lactate dehydrogenase (LDH) into the culture medium, a marker of cell membrane damage.[8][17]

  • Data Analysis: The reduction in LDH release in treated cultures compared to untreated OGD controls indicates a neuroprotective effect.[17]

III. Phenylalanine Derivatives as Antimicrobial Agents: Combating Infectious Diseases

The growing threat of antimicrobial resistance necessitates the development of new classes of antibiotics. Phenylalanine derivatives, particularly those functionalized to possess surfactant-like properties, have emerged as promising antimicrobial agents.

Cationic surfactants based on phenylalanine have been synthesized and shown to exhibit broad-spectrum antibacterial activity.[18] These molecules typically consist of a hydrophobic alkyl chain and a cationic headgroup derived from the amino acid. Their proposed mechanism of action involves disruption of the bacterial cell membrane.

CompoundAlkyl Chain LengthMIC (µM) against S. aureusMIC (µM) against E. coliReference
C₁₂PC₃NH₃Cl C1262-125125-250[18]
C₁₄PC₃NH₃Cl C1431-6262-125[18]

IV. Phenylalanine Derivatives in Metabolic Disorders: Targeting Diabetes

G protein-coupled receptor 142 (GPR142) is predominantly expressed in pancreatic β-cells, and its activation potentiates glucose-dependent insulin secretion.[19] This makes GPR142 an attractive target for the treatment of type 2 diabetes, as agonists are expected to have a low risk of hypoglycemia. Phenylalanine derivatives have been identified as potent GPR142 agonists.[19]

A representative synthesis involves the coupling of a substituted aminopyrazole with Boc-protected L-phenylalanine, followed by deprotection and further functionalization.[20]

  • Amide Coupling: React an aminopyrazole intermediate with Boc-L-phenylalanine using a coupling agent such as EDCI in a suitable solvent like DMF.[20]

  • Deprotection: Remove the Boc protecting group using an acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane.[20]

  • Reductive Amination: React the resulting amine with an appropriate aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride to introduce the desired substituent on the nitrogen atom.[20]

V. Other Notable Applications

The versatility of the phenylalanine scaffold extends to other therapeutic areas as well:

  • Antiviral Agents: Phenylalanine derivatives have been designed as inhibitors of the HIV-1 capsid protein, a critical component in the viral life cycle.[19][21] These inhibitors bind to a pocket on the capsid protein, disrupting its assembly and disassembly processes.[21]

  • Enzyme Inhibitors: Beyond enkephalinase, phenylalanine derivatives have been explored as inhibitors of various other enzymes, including dipeptidyl peptidase-IV (DPP-IV), a target in diabetes therapy.

Conclusion and Future Perspectives

Phenylalanine and its derivatives represent a remarkably versatile and enduring platform in the landscape of drug discovery. The inherent biological recognition of the amino acid scaffold, coupled with the vast possibilities for synthetic modification, has enabled the development of a wide array of therapeutic candidates targeting diverse disease pathologies. From the targeted delivery of radionuclides in oncology to the subtle modulation of neurotransmitter systems and the disruption of microbial membranes, the applications of phenylalanine derivatives are a testament to the power of leveraging nature's building blocks for therapeutic innovation.

Future research in this field will likely focus on the development of more sophisticated derivatives with enhanced target specificity, improved pharmacokinetic profiles, and novel mechanisms of action. The integration of computational drug design, combinatorial chemistry, and advanced biological screening methods will undoubtedly accelerate the discovery of the next generation of phenylalanine-based medicines. As our understanding of the molecular basis of disease continues to deepen, the phenylalanine scaffold is poised to remain a cornerstone of rational drug design for years to come.

References

  • Aminopyrazole–Phenylalanine Based GPR142 Agonists: Discovery of Tool Compound and in Vivo Efficacy Studies. PubMed Central.
  • Benchmarking HIV-1 Capsid Inhibitors: A Comparative Analysis of Next-Gener
  • Measuring the Potency of HIV-1 Capsid Inhibitors in T Cells: Applic
  • Phenylalanine derivatives as GPR142 agonists for the treatment of Type II diabetes.
  • Boron neutron capture therapy for glioblastoma multiforme using p-boronophenylalanine and epithermal neutrons: trial design and early clinical results. PubMed.
  • Design, synthesis and structure-activity relationship of a focused library of β-phenylalanine derivatives as novel eEF2K inhibitors with apoptosis-inducing mechanisms in breast cancer. PubMed.
  • Neuroprotective Action of Halogenated Deriv
  • Design, synthesis, and antiviral activity of phenylalanine deriv
  • Phenylalanine derivatives as GPR142 agonists for the tre
  • Uptakes of boronophenylalanine in the in vitro and in situ glioblastoma and the potential efficacy of boron neutron capture therapy. PubMed.
  • Phenylalanine-Based DNA-Encoded Chemical Libraries for the Discovery of Potent and Selective Small Organic Ligands Against Markers of Cancer and Immune Cells. PMC.
  • Boronophenylalanine, a boron delivery agent for boron neutron capture therapy, is transported by ATB0,+, LAT1 and L
  • Phenylalanine. Wikipedia.
  • IC50 values for compounds 1 and 2 in various cancer cell lines and a....
  • Neuroprotective action of halogenated deriv
  • Discovery and optimization of a novel series of GPR142 agonists for the treatment of type 2 diabetes mellitus.
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  • Synthesis and Initial Biological Evaluation of Boron-Containing Prostate-Specific Membrane Antigen Ligands for Treatment of Prostate Cancer Using Boron Neutron Capture Therapy.
  • US5935944A - Formulation for I.V. administration of the boron delivery drug, boronophenylalanine (BPA).
  • Real examples of Graphviz. Medium.
  • DOT Language. Graphviz.
  • IC50 values of the most active derivatives in some cancerous cell lines.
  • Phenylalanine and Tryptophan-Based Surfactants as New Antibacterial Agents: Characterization, Self-Aggregation Properties, and DPPC/Surfactants Vesicles Formul
  • Neuroprotective Action of Halogenated Deriv
  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD)
  • Synthesis and in vitro/in vivo anticancer evaluation of pentacyclic triterpenoid derivatives linked with l-phenylalanine or l-proline. PubMed.
  • Rapid identification of dual p53-MDM2/MDMX interaction inhibitors through virtual screening and hit-based substructure search. RSC Publishing.
  • How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures. PMC.
  • Evaluation of Pharmacokinetics of Boronophenylalanine and Its Uptakes in Gastric Cancer. Frontiers.
  • Examples — graphviz 0.
  • Searching for novel MDM2/MDMX dual inhibitors through a drug repurposing approach. PMC.
  • Mechanism of action of dual enkephalinase inhibitors (DENKIs). The....
  • Identification of novel phenylalanine derivatives bearing a hydroxamic acid moiety as potent quorum sensing inhibitors. PMC.
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PMC.
  • In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. PMC.
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  • A graph layout algorithm for drawing metabolic p
  • Analysis and visualization of metabolic pathways and networks: A hypegraph approach.
  • A high-throughput screening assay for eukaryotic elong
  • Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer's Diseases.
  • Design, synthesis and structure-activity relationship of a focused library of β-phenylalanine derivatives as novel eEF2K inhibitors with apoptosis-inducing mechanisms in breast cancer.. Semantic Scholar.
  • Phenylalanine derivatives as GPR142 agonists for the treatment of Type II diabetes. Chemsrc ID:374691.
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  • The structures of racemic phenylalanine derivatives 1–22 and their....
  • The effects of D-phenylalanine and its derivatives on enkephalin degradation in vitro: relation to analgesia and attenuation of the morphine withdrawal syndrome. PubMed.
  • Enkephalinase – Knowledge and References. Taylor & Francis.
  • Discovery of Novel eEF2K Inhibitors Using HTS Fingerprint Generated from Predicted Profiling of Compound-Protein Interactions. PMC.
  • eEF2K Inhibitor Design: The Progression of Exemplary Structure-Based Drug Design. MDPI.

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Protocols & Analytical Methods

Application

Application Notes and Protocols for Fmoc Deprotection of Fmoc-L-2-Aminomethylphe(Boc) using Piperidine

Introduction The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base lability which permits an orthogonal protection strategy in the assembly of co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base lability which permits an orthogonal protection strategy in the assembly of complex peptides.[1] The selective removal of the Fmoc group from the Nα-amine of an amino acid is a critical and repetitive step in SPPS. Incomplete or inefficient deprotection can lead to the formation of deletion sequences, which are often difficult to separate from the target peptide, thereby compromising the purity and yield of the final product.[1][2]

This document provides a comprehensive guide to the Fmoc deprotection of a specialized amino acid derivative, Fmoc-L-2-Aminomethylphenylalanine(Boc), using piperidine. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the side-chain amine of 2-aminomethylphenylalanine necessitates careful control of deprotection conditions to ensure selective removal of the Fmoc group without compromising the acid-labile Boc group. We will delve into the mechanistic underpinnings of the deprotection reaction, provide detailed, field-proven protocols, and discuss methods for monitoring the reaction to ensure its successful completion.

The Mechanism of Fmoc Deprotection by Piperidine

The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination (E1cB) reaction.[3][4] The process can be broken down into two primary steps:

  • Proton Abstraction: Piperidine, a secondary amine, acts as a base and abstracts the acidic proton from the C9 position of the fluorenyl ring system.[4] This results in the formation of a stabilized carbanion intermediate. The aromaticity of the resulting cyclopentadienyl anion contributes to the driving force of this step.[4]

  • β-Elimination and Scavenging: The unstable carbanion intermediate rapidly undergoes elimination, cleaving the C-O bond of the carbamate and releasing the free Nα-amine of the amino acid. This step also generates a highly electrophilic byproduct, dibenzofulvene (DBF).[3] The excess piperidine in the reaction mixture then serves a dual purpose by acting as a nucleophile, or "scavenger," which reacts with the DBF via a Michael-type addition to form a stable, soluble adduct.[5] This scavenging step is crucial as it prevents the reactive DBF from participating in side reactions, such as alkylating the newly liberated amine.[4]

Key Considerations for Deprotecting Fmoc-L-2-Aminomethylphe(Boc)

The primary challenge in the Fmoc deprotection of Fmoc-L-2-Aminomethylphe(Boc) is to achieve complete removal of the Fmoc group while ensuring the integrity of the acid-sensitive Boc group on the side chain. Standard Fmoc deprotection conditions using piperidine are generally compatible with Boc-protected side chains due to the orthogonal nature of these protecting groups; the Fmoc group is base-labile, while the Boc group is acid-labile. However, prolonged exposure to any chemical reagent can lead to undesired side reactions. Therefore, optimizing reaction times and ensuring the use of high-quality reagents are paramount.

Quantitative Data on Fmoc Deprotection Kinetics

The rate of Fmoc deprotection is influenced by several factors, including the concentration of piperidine, the solvent, and the steric hindrance of the amino acid residue. The following table provides a summary of the half-life (t1/2) for the deprotection of Fmoc-Val-OH under various conditions, which serves as a useful reference.

Amine Base Used for Fmoc DeprotectionHalf-life (t1/2)
20% Piperidine in DMF6 seconds
5% Piperidine in DMF20 seconds
50% Morpholine in DMF1 minute
50% Diisopropylethylamine in DMF10 hours
Data adapted from reference[4].

As illustrated, 20% piperidine in N,N-dimethylformamide (DMF) provides a very rapid deprotection, which is ideal for minimizing the exposure of the peptide to basic conditions and reducing the likelihood of side reactions.

Experimental Protocols

Materials and Reagents
  • Fmoc-L-2-Aminomethylphe(Boc)-loaded solid support (resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade (amine-free is critical)[1]

  • Piperidine, reagent grade

  • Dichloromethane (DCM), ACS grade

  • Methanol (MeOH), ACS grade

  • Solid-phase peptide synthesis (SPPS) reaction vessel with a frit

  • Inert gas (Nitrogen or Argon)

  • Shaker or rocker

Reagent Preparation

Deprotection Solution (20% v/v Piperidine in DMF): To prepare 100 mL of the solution, carefully and under a fume hood, add 20 mL of piperidine to 80 mL of high-purity, amine-free DMF. Mix the solution thoroughly. It is highly recommended to prepare this solution fresh daily to avoid degradation and ensure consistent performance.[2]

Standard Fmoc Deprotection Protocol

This protocol is designed for manual SPPS. For automated synthesizers, the principles remain the same, but the specific instrument parameters should be programmed accordingly.

Fmoc_Deprotection_Workflow A 1. Resin Swelling (30-60 min in DMF) B 2. Initial DMF Wash (3 x 1 min) A->B C 3. First Deprotection (20% Piperidine/DMF, 1-3 min) B->C D 4. Drain C->D E 5. Second Deprotection (20% Piperidine/DMF, 10-15 min) D->E F 6. Drain E->F G 7. Thorough Washing (DMF, DCM, MeOH) F->G H 8. Monitoring (Optional) (Kaiser Test or UV-Vis) G->H I Ready for Next Coupling H->I

Caption: Standard workflow for Fmoc deprotection.

Procedure:

  • Resin Swelling: Swell the Fmoc-L-2-Aminomethylphe(Boc)-loaded resin in DMF for 30-60 minutes in the SPPS reaction vessel.[6]

  • Initial DMF Wash: Drain the DMF from the swollen resin. Wash the resin with DMF (approximately 10 mL per gram of resin) for 1 minute, then drain. Repeat this washing step two more times to remove any residual solvents or impurities.[1]

  • First Deprotection: Add the freshly prepared 20% piperidine in DMF solution to the resin, ensuring the resin is fully covered. Agitate the mixture gently for 1-3 minutes at room temperature.[7]

  • Drain: Drain the deprotection solution. This initial, shorter deprotection step helps to minimize the concentration of the cleaved Fmoc-adduct in the subsequent, longer deprotection step.

  • Second Deprotection: Add a fresh aliquot of the 20% piperidine in DMF solution to the resin. Agitate the mixture for 10-15 minutes at room temperature.[7] This longer duration ensures the complete removal of the Fmoc group.

  • Drain: Drain the deprotection solution.

  • Washing: Thoroughly wash the resin to remove all traces of piperidine and the dibenzofulvene-piperidine adduct, which can interfere with the subsequent amino acid coupling step.[1] A typical washing sequence is:

    • DMF (3-5 times)

    • DCM (3 times)

    • MeOH (3 times)

  • Drying: Gently dry the deprotected resin under a stream of nitrogen. The resin is now ready for the next coupling cycle.

Monitoring the Deprotection Reaction

Ensuring the complete removal of the Fmoc group before proceeding to the next coupling step is crucial for preventing the formation of deletion sequences.[2] Several methods can be employed to monitor the deprotection reaction.

Qualitative Monitoring: The Kaiser Test

The Kaiser test, or ninhydrin test, is a simple and rapid colorimetric assay to detect the presence of free primary amines on the resin.[1]

  • Procedure: A small sample of the resin beads is taken after the final washing step and washed with ethanol. A few drops of each of the three Kaiser test reagents (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine) are added. The sample is then heated at 100°C for a few minutes.

  • Interpretation:

    • Intense Blue/Purple Beads: Indicates the presence of free primary amines and thus, successful Fmoc deprotection.

    • Yellow/Colorless Beads: Indicates the absence of free primary amines, suggesting incomplete deprotection. In this case, the deprotection step should be repeated.

Quantitative Monitoring: UV-Vis Spectrophotometry

A more quantitative method for monitoring Fmoc deprotection involves measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the collected deprotection solution.[2][8]

  • Principle: The DBF-piperidine adduct has a characteristic strong absorbance maximum at approximately 301 nm.[5][9] The concentration of this adduct is directly proportional to the amount of Fmoc group cleaved from the resin.

  • Procedure: The piperidine solution drained from the deprotection steps is collected in a volumetric flask and diluted to a known volume with DMF. The absorbance of this solution is then measured at 301 nm using a UV-Vis spectrophotometer.

  • Application: This method is particularly useful in automated peptide synthesizers, where it can be used in real-time to confirm the completion of the deprotection reaction before initiating the next coupling step.[10] A consistent absorbance reading across multiple deprotection cycles indicates successful and complete Fmoc removal. A significant drop in absorbance may indicate a problem with the preceding coupling step.[9]

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Deprotection (Positive Kaiser test is weak or negative) 1. Insufficient deprotection time. 2. Degraded or low-quality piperidine/DMF. 3. "Difficult sequence" leading to peptide aggregation on the resin.[9]1. Extend the duration of the second deprotection step (e.g., to 20-30 minutes). 2. Prepare fresh deprotection solution with high-purity reagents. 3. Consider using a stronger deprotection cocktail (e.g., 2% DBU/2% piperidine in DMF) or performing the deprotection at a slightly elevated temperature (e.g., 35-40°C).[3]
Formation of Deletion Sequences Incomplete deprotection in the previous cycle.Implement routine monitoring (Kaiser test or UV-Vis) to ensure complete deprotection before each coupling step.
Aspartimide Formation For sequences containing aspartic acid, prolonged exposure to piperidine can lead to the formation of a cyclic imide, which can then rearrange to a mixture of α- and β-aspartyl peptides.[11]While not directly relevant to Fmoc-L-2-Aminomethylphe(Boc), if Asp is present elsewhere in the sequence, consider adding 0.1 M 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution to suppress this side reaction.[11]
Diketopiperazine Formation At the dipeptide stage, especially with proline or glycine as the second amino acid, the newly deprotected N-terminus can attack the ester linkage to the resin, leading to cleavage of the dipeptide as a cyclic diketopiperazine.[11]This is less of a concern after the dipeptide stage but can be minimized by using a rapid initial deprotection followed by immediate coupling of the third amino acid.

Conclusion

The successful Fmoc deprotection of Fmoc-L-2-Aminomethylphe(Boc) is a critical step in the synthesis of peptides containing this non-canonical amino acid. By understanding the underlying E1cB mechanism and adhering to optimized protocols, researchers can achieve efficient and complete removal of the Fmoc group while preserving the integrity of the acid-labile Boc side-chain protection. The use of high-quality, fresh reagents, coupled with diligent monitoring through methods such as the Kaiser test or UV-Vis spectrophotometry, provides a robust system for ensuring the fidelity of each deprotection step. This attention to detail is essential for the successful synthesis of high-purity peptides for research, diagnostics, and therapeutic development.

References

  • Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2016). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. RSC Advances, 6(73), 68783–68791. [Link]

  • Fields, G. B. (Ed.). (1997). Methods in Enzymology, Volume 289: Solid-Phase Peptide Synthesis. Academic Press.
  • Deprotecting Fmoc Group Mechanism | Organic Chemistry. (2022, January 7). [Video]. YouTube. [Link]

  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Reubi, J. C., et al. (1997). Ultraviolet monitoring (λ 301 nm ) of Fmoc deprotection during the three different syntheses of the DBD of hRFX1. ResearchGate. Retrieved from [Link]

  • Activotec. (n.d.). UV Synthesis Monitoring. Retrieved from [Link]

  • Kumar, A., et al. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 24(17), 6645-6652. [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 17-34). Academic Press.
  • Cruz, L. J., et al. (2017). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 22(2), 155. [Link]

  • Coro, J., et al. (2013). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Revista de la Sociedad Química de México, 57(3), 133-139. [Link]

  • Al-Remuzgo, M. (2021). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. [Master's thesis, University of Massachusetts Boston].
  • Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • L. A. Carpino, et al. (1993). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. International Journal of Peptide and Protein Research, 42(3), 233-241. [Link]

  • Aapptec. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Fmoc Test Protocols and Methods. Retrieved from [Link]

  • Kumar, A., et al. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 24(17), 6645–6652. [Link]

  • Cruz, L. J., et al. (2017). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH as model amino acids, with the three deprotection reagents. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2016, March 25). How can I remove Fmoc from solution phase peptide?. Retrieved from [Link]

  • Li, Y., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11843-11849. [Link]

Sources

Method

Advanced Characterization of Peptidomimetics: The Fmoc-L-2-Aminomethylphe(Boc) Workflow

Topic: Analytical techniques for characterizing peptides with Fmoc-L-2-Aminomethylphe(Boc). Content Type: Application Note and Protocol Guide.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical techniques for characterizing peptides with Fmoc-L-2-Aminomethylphe(Boc). Content Type: Application Note and Protocol Guide.

Executive Summary

The incorporation of Fmoc-L-2-Aminomethylphenylalanine(Boc) (Fmoc-L-Amp(Boc)-OH) into peptide sequences represents a strategic approach to introducing conformational constraints and secondary cationic interaction sites. The ortho-aminomethyl group provides a unique handle for head-to-side-chain cyclization , creating stable lactam bridges that mimic


-turns or helices. However, the steric bulk of the ortho-substitution and the orthogonal protection scheme present specific analytical challenges.

This Application Note details a self-validating analytical workflow for researchers utilizing this residue. We move beyond standard SPPS protocols to address the specific causality of steric hindrance, the necessity of chiral surveillance, and the distinct mass spectrometric signatures of the 2-aminomethyl moiety.

The Analytical Lifecycle: A Systems Approach

Successful incorporation requires a "Quality Gate" approach. We do not simply "test" the peptide; we validate the chemical integrity of the building block and the coupling efficiency at the specific residue level.

Workflow Visualization

The following diagram outlines the critical decision nodes in the synthesis and characterization lifecycle.

PeptideWorkflow cluster_0 Critical Control Point: Steric Hindrance Start Raw Material: Fmoc-L-Amp(Boc)-OH QC_Raw QC 1: Chiral Purity & Free Amine Check Start->QC_Raw Synthesis SPPS Integration (Steric Optimization) QC_Raw->Synthesis Pass (>99% ee) Monitor In-Process Control: Micro-Cleavage LC-MS Synthesis->Monitor Monitor->Synthesis Incomplete Coupling Cleavage TFA Cleavage & Deprotection (Removal of Boc) Monitor->Cleavage Complete (>99%) Final_QC Final Characterization: RP-HPLC, HRMS, NMR Cleavage->Final_QC

Figure 1: Analytical lifecycle for peptides containing sterically hindered ortho-substituted residues.

Phase I: Raw Material Qualification

The starting material, Fmoc-L-2-Aminomethylphe(Boc)-OH (CAS: 1217808-42-8), is susceptible to racemization during manufacturing due to the basicity of the aminomethyl precursor. Furthermore, incomplete Boc protection can lead to polymerization during SPPS.

Protocol A: Chiral Purity Assessment

Why this matters: The ortho-substitution increases the energy barrier for rotation, making the separation of enantiomers (L vs D) feasible but also critical, as D-isomers will disrupt the intended secondary structure.

Methodology:

  • Column: Chiralpak IA or IC (immobilized amylose/cellulose derivatives).

  • Mobile Phase: Hexane : Ethanol : TFA (80 : 20 : 0.1). Note: Acid is required to suppress ionization of the carboxylic acid.

  • Detection: UV at 254 nm (phenyl ring absorption).

  • Acceptance Criteria: Enantiomeric Excess (ee) > 99.5%.

Protocol B: Free Amine Content (Pre-Coupling Check)

Why this matters: If the Boc group is missing (degraded), the aminomethyl group will act as a nucleophile during activation, causing self-polymerization or capping of the resin.

Test: Thin Layer Chromatography (TLC) with Ninhydrin.

  • Procedure: Dissolve 5 mg of building block in DCM. Spot on silica. Spray with Ninhydrin and heat.

  • Result: The spot should be colorless . A purple/blue spot indicates free amine (loss of Boc or Fmoc), necessitating repurification or rejection.

Phase II: Synthetic Integration & Monitoring

The 2-position substitution on the phenyl ring creates significant steric bulk, shielding the


-amino group. Standard coupling protocols (e.g., HBTU/DIEA, 30 min) often fail, leading to deletion sequences.
Optimized Coupling Protocol
  • Activator: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP . These aza-derivatives minimize racemization and enhance reactivity.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) as an additive.

  • Conditions: 3-fold excess of AA, 2.9 eq HATU, 6 eq DIEA. Reaction time: 2 hours (double couple).

  • Monitoring: The Kaiser Test is reliable here (primary amine). However, for high-value syntheses, perform a micro-cleavage .

In-Process Micro-Cleavage Protocol
  • Remove ~5 mg of resin.

  • Treat with 100

    
    L TFA/H2O/TIS (95:2.5:2.5) for 15 minutes.
    
  • Precipitate in ether, dissolve in H2O/MeCN.

  • Analyze by LC-MS: Look for the mass of the truncated sequence vs. the target sequence.

    • Target Mass: Mass of (Peptide + Amp).

    • Deletion Mass: Mass of (Peptide).[1][2][3][4]

    • Note: The "Boc" group is removed during this test, so you are monitoring the incorporation of the "Amp" residue (Mass shift: +176.2 Da relative to empty resin, or +29.04 Da relative to a Phe substitution).

Phase III: Final Peptide Characterization

Upon final cleavage, the Boc group is removed, yielding the 2-(Aminomethyl)phenylalanine (Amp) residue. This residue imparts specific physicochemical properties that must be verified.

Mass Spectrometry (HRMS)

The Amp residue has a distinct mass signature compared to Phenylalanine (Phe).

Data Table 1: Mass Shift Calculation

ResidueFormula (in peptide)Monoisotopic Mass (Da)Mass Difference (vs Phe)
Phenylalanine (Phe) -NH-CH(CH2-C6H5)-CO-147.06840
2-Aminomethylphe (Amp) -NH-CH(CH2-C6H4-CH2NH2)-CO-176.0950+29.0266

Diagnostic Fragmentation: In MS/MS (CID), the Amp residue often generates a specific immonium ion.

  • Phe Immonium: m/z 120.08.

  • Amp Immonium: m/z 149.11 (due to the -CH2NH2 group on the ring).

  • Observation: Look for the 149.11 peak in the MS2 spectrum to confirm the presence and location of the residue.

RP-HPLC Profiling

The deprotected aminomethyl group is basic (


).
  • Low pH (0.1% TFA): The group is protonated (

    
    ). This increases polarity, causing the peptide to elute earlier  than a Phe-analog.
    
  • High pH (Ammonium Bicarbonate, pH 8): The group is less ionized (equilibrium dependent).

  • Validation: A "pH shift" experiment (running the same peptide at pH 2 and pH 7) can confirm the presence of the ionizable amine if the peak shifts significantly in retention time.

NMR Spectroscopy (Structural Proof)

To distinguish 2-Aminomethylphe from 3- or 4-isomers (which might be present as impurities in low-quality reagents), 1H NMR is definitive.

  • Benzylic Protons: The -CH2-NH2 protons appear as a singlet (or AB system if chiral influence is strong) around 4.0 - 4.2 ppm .

  • Aromatic Region: 2-substitution disrupts the symmetry of the phenyl ring. Unlike the multiplet often seen for Phe, Amp will show a distinct pattern of 4 aromatic protons with specific splitting (typically d, t, t, d).

Application: Cyclization Monitoring

If the Fmoc-L-Amp(Boc) is used to form a lactam bridge (e.g., coupling an Asp/Glu side chain to the Amp amine):

  • Mass Shift: Cyclization results in the loss of water (-18.01 Da).

  • Kaiser Test: Post-cyclization resin should be Kaiser negative (no free amines).

  • Diagram:

Cyclization Linear Linear Peptide (Free COOH + Free NH2) Activation Activation (PyBOP/DIEA) Linear->Activation Cyclic Cyclic Lactam (-H2O) Activation->Cyclic Intramolecular Coupling

Figure 2: Head-to-side-chain cyclization logic.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[5] Chemical Reviews. Link

  • Albericio, F., & Tulla-Puche, J. (2008). "The Use of Spacer Molecules in Solid-Phase Peptide Synthesis." Biopolymers.[1][4] Link

  • PubChem. (n.d.). "Fmoc-2-(Boc-aminomethyl)phenylalanine Compound Summary." Link

  • Bachem. (2023). "Peptide Synthesis Guide: Handling Sterically Hindered Amino Acids." Link

  • Chem-Impex International. (n.d.). "Product Analysis: Fmoc-L-Phe(2-CH2NHBoc)-OH." Link

Note: Ensure all solvents used in HPLC and MS are LC-MS grade to prevent adduct formation that could obscure the specific mass signatures of the Amp residue.

Sources

Technical Notes & Optimization

Reference Data & Comparative Studies

Validation

1H NMR and mass spectrometry data for Fmoc-L-2-Aminomethylphe(Boc).

Technical Assessment: Fmoc-L-2-Aminomethylphe(Boc) in Peptidomimetic Synthesis Executive Summary Fmoc-L-2-Aminomethylphe(Boc) (CAS: 1217808-42-8) is a specialized, conformationally constrained amino acid. Unlike standard...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Fmoc-L-2-Aminomethylphe(Boc) in Peptidomimetic Synthesis

Executive Summary

Fmoc-L-2-Aminomethylphe(Boc) (CAS: 1217808-42-8) is a specialized, conformationally constrained amino acid. Unlike standard phenylalanine or lysine, this building block introduces a "chimeric" functionality: the aromaticity of phenylalanine combined with an orthogonally protected amine side chain. Crucially, the ortho-positioning of the aminomethyl group creates significant steric clash with the peptide backbone, often inducing turn structures (e.g.,


-turns) or restricting 

and

rotamers.

This guide provides the diagnostic analytical data (NMR/MS) required to validate this reagent and compares its utility against standard alternatives like Fmoc-Lys(Boc)-OH and regioisomers.

Analytical Characterization: The "Fingerprint"

To validate the identity of Fmoc-L-2-Aminomethylphe(Boc), researchers must look for specific spectral markers that differentiate it from its meta and para isomers.

A. Mass Spectrometry (ESI-MS)
  • Instrument: ESI-TOF or Quadrupole (Positive Mode).

  • Solvent: MeOH + 0.1% Formic Acid.

ParameterValueInterpretation
Formula

Monoisotopic Mass: 516.23 Da
[M+H]+ 517.2 ± 0.2 Protonated molecular ion.
[M+Na]+ 539.2 ± 0.2 Sodium adduct (Common in ESI).
Fragment 1 417.2 Loss of Boc group (

). Diagnostic for Boc integrity.
Fragment 2 295.1 Loss of Fmoc group (Secondary fragmentation).
B. 1H NMR Spectroscopy (Diagnostic Markers)
  • Solvent: DMSO-

    
     (Preferred for observing amide protons) or 
    
    
    
    .
  • Frequency: 400 MHz or higher.

The ortho-substitution breaks the symmetry of the phenylalanine ring, creating a complex aromatic region distinct from the standard multiplet seen in Fmoc-Phe-OH.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentCritical Note
12.7 - 12.8 Broad s1H-COOHAcid proton; may be invisible if wet solvent.
7.89 - 7.20 Multiplet12HAromaticOverlap of Fmoc (8H) + Phe Ring (4H).
7.6 - 7.7 Doublet1H

-NH
Amide proton (Fmoc).
7.0 - 7.1 Triplet1HSidechain NHDiagnostic: Amide proton of the Boc-aminomethyl group.
4.20 - 4.45 Multiplet5H

-CH + Fmoc

+

Critical Region: The benzylic aminomethyl protons overlap here.
2.90 - 3.20 Multiplet2H

-

Diastereotopic splitting often observed due to ortho restriction.
1.35 - 1.40 Singlet9HBoc

QC Check: Integral must be ~9.0. <8.5 indicates deprotection.

Comparative Analysis: Choosing the Right Tool

This section objectively compares Fmoc-L-2-Aminomethylphe(Boc) against its functional analogs.

Comparison Matrix
FeatureFmoc-L-2-Aminomethylphe(Boc) Fmoc-Lys(Boc)-OH Fmoc-4-Aminomethylphe(Boc)
Primary Utility Conformational Constraint Side-chain FunctionalizationLinker / Spacer
Backbone Impact Induces Turns / Kinks (Steric)Flexible / LinearLinear Extension
Side Chain Length Short (Benzylic)Long (Aliphatic, 4 carbons)Medium (Benzylic)
Reactivity (Sterics) High Hindrance (Hard to couple)Low HindranceLow Hindrance
Cyclization Potential Excellent for "Stapled" peptides (i, i+1 or i, i+2)Good for (i, i+4) staplesUsed for macrocyclization
Scientific Rationale
  • Vs. Lysine: If your goal is simply to add a positive charge or a handle for biotinylation, use Lysine . It is cheaper and couples faster. Use 2-Aminomethylphe only if you need to restrict the peptide backbone conformation or position a charge close to the aromatic ring (cation-

    
     interactions).
    
  • Vs. 4-Aminomethylphe (Para): The para isomer projects the amine away from the backbone, acting as a spacer. The ortho isomer projects the amine back toward the backbone or side chains, facilitating unique intramolecular interactions.

Visualization of Structural Logic

The following diagram illustrates the analytical workflow and the structural logic distinguishing this molecule.

G cluster_0 Molecule Identity cluster_1 Analytical Validation M Fmoc-L-2-Aminomethylphe(Boc) Core Phe Backbone (Aromaticity) M->Core Mod Ortho-Aminomethyl (Constraint) M->Mod PG Boc Protection (Orthogonality) M->PG NMR 1H NMR Diagnostic: 1.4ppm (s) & 7.1ppm (t) Core->NMR Aromatic Region (7.2-7.9 ppm) Mod->NMR Benzylic CH2 (~4.3 ppm) PG->NMR Boc Singlet (1.4 ppm) MS ESI-MS [M+Na]+ = 539.2 PG->MS Frag: -100 Da

Caption: Structural decomposition and corresponding analytical diagnostic markers for QC validation.

Experimental Protocols

Protocol A: Solubility & NMR Preparation
  • Challenge: Fmoc-amino acids can aggregate.

  • Method:

    • Weigh 10 mg of sample.

    • Add 600

      
      L of DMSO-
      
      
      
      (preferred over
      
      
      to prevent aggregation and visualize amide protons).
    • Sonicate for 30 seconds at ambient temperature.

    • Note: If solution is cloudy, filter through a 0.2

      
      m PTFe syringe filter, but be aware of potential yield loss.
      
Protocol B: Solid Phase Coupling (Recommendation)

Due to the steric bulk of the ortho-substituent, standard DIC/HOBt coupling may be sluggish.

  • Resin: Rink Amide or Wang (Loading < 0.6 mmol/g).

  • Activator: HATU or PyBOP (Stronger activation required).

  • Base: DIEA (Diisopropylethylamine).

  • Stoichiometry: 3:3:6 (AA : HATU : DIEA) relative to resin sites.

  • Time: Double coupling (2 x 45 mins) is highly recommended to ensure completion.

References

  • Chemical Structure & Properties: PubChem Compound Summary for CID 53398426 (Fmoc-2-(Boc-aminomethyl)-L-phenylalanine). Link

  • Peptidomimetic Design: Hruby, V. J., et al. "Conformational and topographical considerations in designing agonist peptidomimetics from peptide leads." Current Medicinal Chemistry, 2000.[1] Link

  • Synthesis Reagents: "Fmoc-2-(Boc-aminomethyl)phenylalanine Product Data." Chem-Impex International. Link

  • NMR Standards: "Spectroscopic Analysis of Fmoc-Amino Acids." BenchChem Technical Guides. Link

Sources

Comparative

A Comparative Guide to the Biological Activity of Native Peptides vs. Analogs with 2-Aminomethylphenylalanine

For researchers, scientists, and drug development professionals, the quest for more potent and stable therapeutic peptides is a constant endeavor. Native peptides, while exhibiting specific biological activities, often s...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for more potent and stable therapeutic peptides is a constant endeavor. Native peptides, while exhibiting specific biological activities, often suffer from limitations such as poor metabolic stability and conformational flexibility, which can hinder their therapeutic potential. The incorporation of unnatural amino acids is a powerful strategy to overcome these hurdles. This guide provides an in-depth comparison of the biological activity of native peptides versus their analogs containing 2-Aminomethylphenylalanine (Amf), a unique non-canonical amino acid that can confer significant advantages.

The Strategic Advantage of 2-Aminomethylphenylalanine in Peptide Design

2-Aminomethylphenylalanine is a derivative of phenylalanine that incorporates an additional aminomethyl group on the phenyl ring. This seemingly subtle modification can profoundly influence a peptide's physicochemical and biological properties. The introduction of Amf can induce conformational constraints, enhance proteolytic stability, and provide an additional site for interaction with receptors or for further chemical modification.[1][2]

The rationale behind incorporating Amf lies in its ability to introduce a positive charge and a more rigid structure within the peptide backbone. This can lead to more defined secondary structures and improved binding to target receptors.[3][4] Furthermore, the presence of a D-amino acid, such as D-2-Aminomethylphenylalanine, can significantly increase resistance to enzymatic degradation, a major challenge in peptide drug development.[5]

Structural and Conformational Impact of Amf Incorporation

The conformational flexibility of native peptides is a significant challenge in drug design, as it can lead to non-specific binding and reduced potency.[6] Introducing conformational constraints through unnatural amino acids like Amf can lock the peptide into a bioactive conformation, thereby enhancing its affinity and specificity for the target receptor.[6][7]

The aminomethyl group of Amf can participate in additional hydrogen bonding or electrostatic interactions, further stabilizing the peptide's structure and its complex with the receptor.[3] X-ray crystallography and NMR studies of peptides containing phenylalanine homologs have shown that such modifications can induce specific folding patterns and ordered packing in crystals.[8]

G cluster_0 Native Peptide cluster_1 Amf-Containing Analog Native_Peptide Flexible Conformation Receptor_Native Receptor Native_Peptide->Receptor_Native Lower Affinity Binding Amf_Analog Constrained Conformation Receptor_Amf Receptor Amf_Analog->Receptor_Amf Higher Affinity Binding Amf_Side_Chain Amf Side Chain (+ Charge) Amf_Side_Chain->Receptor_Amf Additional Interaction G cluster_0 Signaling Cascade cluster_1 Peptide Interaction Receptor Receptor G_Protein G-Protein Receptor->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response Native_Peptide Native Peptide Native_Peptide->Receptor Weak/Transient Activation Amf_Analog Amf-Analog Amf_Analog->Receptor Strong/Sustained Activation

Sources

Validation

A Comparative Guide to Peptide Stability: The Impact of 2-Aminomethylphenylalanine

For researchers, scientists, and drug development professionals, the fleeting in vivo lifespan of therapeutic peptides presents a formidable challenge. Rapid proteolytic degradation and conformational instability are pri...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the fleeting in vivo lifespan of therapeutic peptides presents a formidable challenge. Rapid proteolytic degradation and conformational instability are primary obstacles that can derail promising candidates, leading to poor bioavailability and diminished efficacy.[1][2] The relentless search for greater peptide robustness has driven the exploration of numerous chemical modifications. Among the most promising strategies is the incorporation of non-natural β-amino acids, which alter the peptide backbone to fundamentally resist enzymatic cleavage.[3][4]

This guide provides an in-depth evaluation of 2-Aminomethylphenylalanine (Amp) , a β-homologue of phenylalanine, as a tool for enhancing peptide stability. We will objectively compare its performance against a native L-peptide and a peptide modified with a D-amino acid—another common stabilization strategy.[5] Through detailed experimental protocols and supporting data, we will elucidate the causality behind these modifications and provide a practical framework for their application in your research.

The Rationale: Why β-Amino Acids Confer Stability

Proteases, the enzymes responsible for peptide degradation, are exquisitely evolved to recognize and hydrolyze the specific geometry of peptide bonds between L-α-amino acids.[1] By introducing a β-amino acid like 2-Aminomethylphenylalanine, we insert an additional carbon atom into the peptide backbone. This seemingly minor change has profound consequences:

  • Altered Backbone Geometry: The spacing between residues is changed, disrupting the precise three-dimensional conformation that a protease's active site needs to bind and cleave the peptide.[1]

  • Modified Hydrogen Bonding: The altered backbone can favor different secondary structures and intramolecular hydrogen-bonding patterns, which can further mask cleavage sites and increase overall conformational rigidity.[4]

  • Steric Hindrance: The modified structure acts as a "steric shield," physically blocking proteases from accessing susceptible peptide bonds adjacent to the β-amino acid insertion point.

The result is a peptide that is a poor substrate for common proteases, leading to a dramatic increase in its half-life in biological matrices.[3][6]


Comparative Experimental Framework

To empirically assess the stabilizing effect of 2-Aminomethylphenylalanine, we designed a comparative study using a model hexapeptide sequence susceptible to proteolytic cleavage, particularly by an enzyme like Trypsin, which cleaves after basic residues (Lysine, Arginine).

  • Peptide 1 (Native): Tyr-Lys-Ala-Phe-Gly-Phe-NH2

  • Peptide 2 (Amp-Modified): Tyr-Lys-Ala-(Amp)-Gly-Phe-NH2

  • Peptide 3 (D-Phe-Modified): Tyr-Lys-Ala-(D-Phe)-Gly-Phe-NH2

We will subject these three peptides to a series of rigorous stability assays to quantify their resistance to both enzymatic and thermal degradation.

Diagram: Experimental Workflow

G cluster_0 Peptide Synthesis & Purification cluster_1 Stability Assessment cluster_2 Data Analysis SPPS Solid-Phase Peptide Synthesis (Fmoc Chemistry) Purify RP-HPLC Purification SPPS->Purify QC Mass Spectrometry QC Purify->QC Proteo Proteolytic Stability Assay (Human Plasma) QC->Proteo Thermal Thermal Stability Assay (Circular Dichroism) QC->Thermal Analyze Quantification (LC-MS) & Half-Life Calculation Proteo->Analyze Melt Tm Determination Thermal->Melt G cluster_0 A) Native α-Peptide cluster_1 B) Amp-Modified β-Peptide P1 Tyr P2 Lys P1->P2 Cleavage P3 Ala P2->P3 Cleavage Protease Protease Active Site P2->Protease Cleavage P4 Phe P3->P4 Cleavage B1 Tyr B2 Lys B1->B2 No Cleavage B3 Ala B2->B3 No Cleavage B4 Amp B3->B4 No Cleavage Protease2 Protease Active Site B4->Protease2 Steric Hindrance & Altered Geometry

Sources

Safety & Regulatory Compliance

Safety

Fmoc-L-2-Aminomethylphe(Boc) proper disposal procedures

Executive Summary: Operational Context As researchers working with advanced peptidomimetics, we often treat reagents like Fmoc-L-2-Aminomethylphe(Boc) solely as building blocks. However, effective lifecycle management—fr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Context

As researchers working with advanced peptidomimetics, we often treat reagents like Fmoc-L-2-Aminomethylphe(Boc) solely as building blocks. However, effective lifecycle management—from weighing to waste—is critical for both safety and regulatory compliance (RCRA).

This compound is a dual-protected amino acid derivative. It carries an acid-labile side chain (Boc) and a base-labile N-terminus (Fmoc). Crucial Safety Insight: Improper disposal of this specific solid into acidic waste streams can trigger premature deprotection, releasing isobutylene gas and CO₂, which may pressurize and rupture waste containers.

This guide outlines the segregation, handling, and disposal protocols required to manage this chemical safely.

Chemical Profile & Hazard Analysis

Before disposal, you must understand what you are handling.[1] This compound is not just "organic waste"; it is a reactive intermediate.

FeatureSpecificationDisposal Implication
Chemical Name Fmoc-L-2-Aminomethylphenylalanine(Boc)Non-standard amino acid; treat as "Unknown Toxicity."
Protecting Groups Fmoc (Base-labile) Boc (Acid-labile)DO NOT MIX solid excess with TFA waste. Gas evolution risk.[1][2]
Physical State White to off-white powderDust hazard. High surface area for reactivity.
GHS Classification Generally H315 (Skin), H319 (Eye), H335 (Resp)Standard PPE (Nitrile gloves, lab coat, goggles) required.
RCRA Status Non-listed (typically), unless mixed with solventsDisposed of via incineration (Fuel Blending).

Senior Scientist Note: While not acutely toxic (like cyanide), the "2-aminomethyl" modification makes this a biologically active pharmacophore. Always assume it possesses uncharacterized biological activity.

Segregation Protocols (The "Why" & "How")

The most common failure mode in peptide labs is Incompatible Mixing .

The "Gas Evolution" Hazard

If you dispose of bulk Fmoc-L-2-Aminomethylphe(Boc) solid into a waste container containing Trifluoroacetic Acid (TFA) (common in cleavage cocktails):

  • The acid cleaves the Boc group.[]

  • Isobutylene and CO₂ gases are released rapidly.

  • If the cap is tight, the bottle can over-pressurize and explode.

Rule #1: Segregate Solid Waste from Liquid Waste. Rule #2: Never add this solid directly to acidic waste streams.

Step-by-Step Disposal Workflows

Scenario A: Disposal of Solid Waste (Expired/Excess)

Applicable to: Old reagent, spilled solids, or weighing boat residues.

  • Containment: Place the solid material into a clear, sealable polyethylene bag (secondary containment).

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: "Fmoc-L-2-Aminomethylphe(Boc)"[4]

    • Hazards: "Irritant," "Solid Organic Waste."

    • Note: Explicitly write "Contains Boc-protected amine – Do not mix with acid."

  • Stream: Deposit into the Solid Organic Waste drum (typically a wide-mouth poly drum).

  • Destruction: This stream is sent for high-temperature incineration.

Scenario B: Disposal of Liquid Waste (SPPS Filtrates)

Applicable to: Reaction mixtures containing the amino acid dissolved in DMF/DCM.

  • Characterize the Solvent:

    • Non-Halogenated: DMF, NMP, Piperidine mixtures.

    • Halogenated: DCM (Dichloromethane) mixtures.

  • Segregation:

    • Pour into the appropriate satellite accumulation container (Halogenated vs. Non-Halogenated).

  • Reactivity Check:

    • Ensure the waste container does not contain strong oxidizers.[2][5]

    • Note: Standard SPPS waste (DMF/Piperidine) is basic. This is safe for the Fmoc group (it will cleave, but slowly and safely in solution) and stable for the Boc group.

Scenario C: Empty Containers

Applicable to: The original glass/plastic vendor bottle.

  • Triple Rinse: Rinse the bottle three times with a compatible solvent (Acetone or Ethanol).

  • Rinsate Disposal: Pour the rinsate into the Solvent Waste container (not down the drain).

  • Defacement: Cross out the original label and the CAS number. Mark as "EMPTY."

  • Glass Disposal: Place the clean, dry bottle in the "Laboratory Glass" bin.

Visualized Decision Tree (Workflow)

The following diagram illustrates the logical flow for disposing of this specific compound, emphasizing the critical decision points regarding physical state and solvent content.

DisposalWorkflow Start Waste Generated: Fmoc-L-2-Aminomethylphe(Boc) Assess Assess Physical State Start->Assess Solid Solid (Powder) Assess->Solid Liquid Liquid (Solution) Assess->Liquid Empty Empty Container Assess->Empty Bag Double Bag in Polyethylene Solid->Bag SolventCheck Check Solvent Type Liquid->SolventCheck Rinse Triple Rinse with Acetone Empty->Rinse LabelSolid Label: 'Solid Organic - Irritant' Warn: 'Boc-Protected (No Acid)' Bag->LabelSolid BinSolid Solid Waste Drum (Incineration) LabelSolid->BinSolid Halo Halogenated (DCM) SolventCheck->Halo NonHalo Non-Halogenated (DMF/NMP) SolventCheck->NonHalo BinLiq Liquid Waste Carboy (Fuel Blending) Halo->BinLiq NonHalo->BinLiq Rinse->BinLiq Dispose Rinsate Deface Deface Label & Mark EMPTY Rinse->Deface GlassBin Glass Recycling/Trash Deface->GlassBin

Figure 1: Decision matrix for the disposal of Fmoc/Boc protected amino acids, prioritizing state segregation to prevent chemical incompatibility.

Emergency Response: Spill Management

If a spill occurs, act immediately to prevent tracking the powder through the lab.

  • PPE Upgrade: Wear double nitrile gloves and a P95/N95 particulate mask to avoid inhaling dust.

  • Dry Spill (Powder):

    • Do not use wet paper towels initially (this spreads the paste).

    • Use a scoop or stiff card to collect the bulk powder.

    • Place in a bag as "Solid Waste."

    • Wipe the surface with a damp paper towel (Acetone or Water) after bulk removal.

  • Wet Spill (Solution):

    • Cover with an absorbent pad or vermiculite.

    • Scoop absorbed material into a bag.

    • Label as "Debris contaminated with Fmoc-AA and Solvent."

References & Authority

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA530-F-11-003. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]

Sources

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